tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate
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Overview
Description
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted carbamates and spirocyclic derivatives.
Scientific Research Applications
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a protecting group for amines in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is not well-documented, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate: This compound has a similar spirocyclic structure but with an additional oxygen atom, which may affect its reactivity and biological activity.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound contains a nitrogen atom in the spirocyclic ring, which can influence its chemical and biological properties.
tert-Butyl (6-oxohexyl)carbamate: This compound has a linear structure with a carbamate group, making it less sterically hindered compared to spirocyclic compounds.
The uniqueness of this compound lies in its spirocyclic structure, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMVYIICQQNHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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